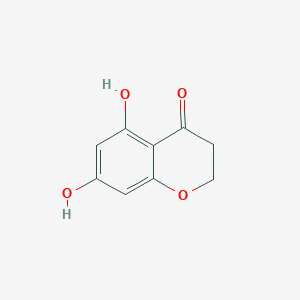

5,7-Dihydroxychroman-4-one

Übersicht

Beschreibung

5,7-Dihydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a chroman-4-one core structure with hydroxyl groups at positions 5 and 7. This compound is known for its diverse biological activities and serves as a significant scaffold in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxychroman-4-one typically involves the reduction of 5,7-dihydroxy-4H-chromen-4-one. One common method includes the use of palladium on activated carbon as a catalyst and hydrogen in ethanol at 60°C for 2 hours . The reaction yields the desired product, which can be purified through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring high efficiency, mild reaction conditions, and environmental friendliness .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dihydroxychroman-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromanone core can be reduced to form chroman derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon with hydrogen.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Quinones.

Reduction: Chroman derivatives.

Substitution: Alkylated or acylated chromanones.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Mechanism and Efficacy

5,7-Dihydroxychroman-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, demonstrating a protective effect against oxidative stress. In studies comparing its efficacy to standard antioxidants like vitamin E and Trolox, luteolin displayed superior inhibition of lipid peroxidation and DPPH radical scavenging activity .

Case Study

In one study, derivatives of this compound were tested for their ability to reduce oxidative stress in hyperlipidemic rats. The results indicated a marked reduction in LDL levels and enhanced activity of endogenous antioxidant enzymes .

Anticancer Properties

Mechanism of Action

The anticancer potential of this compound has been extensively studied across various cancer cell lines. Its mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Efficacy Against Cancer Cell Lines

- Breast Cancer: Luteolin derivatives have shown significant cytotoxicity against MCF-7 (IC50 = 20.1 µM) and other breast cancer cell lines .

- Leukemia: Studies indicate that certain derivatives exhibit potent activity against leukemia cell lines with IC50 values as low as 3.86 µg/mL .

- Lung Cancer: A novel tricyclic heterocyclic chromanone compound demonstrated significant inhibition against lung cancer cells .

Antibacterial Activity

Mechanism and Efficacy

this compound has been identified as a potential antibacterial agent. Its antibacterial activity is attributed to the disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis.

Case Studies

Research has shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against various bacterial strains . These compounds also inhibit DNA topoisomerase IV, suggesting a complex mechanism of action.

Antiviral Potential

Application in Viral Infections

Recent studies have proposed the use of this compound derivatives as potential inhibitors against viral proteins such as the main protease (Mpro) of SARS-CoV-2. Computational analyses indicated that these compounds could effectively bind to viral proteins, suggesting their potential utility in COVID-19 treatment .

Summary Table: Applications of this compound

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals; inhibiting lipid peroxidation | Superior antioxidant activity compared to vitamin E |

| Anticancer | Inducing apoptosis; inhibiting cell proliferation | Significant cytotoxicity against multiple cancer cell lines |

| Antibacterial | Disrupting bacterial membranes; inhibiting biosynthesis | MIC values as low as 0.39 μg/mL |

| Antiviral | Inhibiting viral protein interactions | Potential inhibitors against SARS-CoV-2 Mpro |

Wirkmechanismus

The biological effects of 5,7-Dihydroxychroman-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to the scavenging of free radicals by the hydroxyl groups. Additionally, it can inhibit enzymes like acetylcholinesterase, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Lacks hydroxyl groups at positions 5 and 7.

Chroman: Fully saturated analog without the carbonyl group.

Chromone: Contains a double bond between C2 and C3.

Uniqueness: 5,7-Dihydroxychroman-4-one is unique due to the presence of hydroxyl groups at specific positions, which significantly enhance its biological activities compared to its analogs .

Biologische Aktivität

5,7-Dihydroxychroman-4-one, also known as a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups at the 5 and 7 positions of the chroman-4-one structure. Its molecular formula is with a molecular weight of 168.16 g/mol. This structure contributes to its biological activities, particularly in antimicrobial and antioxidant properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

The compound has shown promising MIC values in different studies:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Clostridium difficile | 1-2 |

| Mycobacterium tuberculosis | 12.5 |

In a study focusing on structure–activity relationships (SAR), it was found that compounds with hydroxyl groups at the 5 and 7 positions demonstrated enhanced antibacterial activities compared to their analogs lacking these groups .

The mechanisms through which this compound exerts its antibacterial effects include:

- Membrane Disruption : The compound causes dissipation of the bacterial membrane potential, inhibiting macromolecular biosynthesis.

- Topoisomerase Inhibition : It inhibits bacterial DNA topoisomerases such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .

Antioxidant Properties

Beyond its antibacterial effects, this compound has demonstrated antioxidant activity. Studies have indicated that it can enhance cellular antioxidant defenses by upregulating genes involved in the Nrf2 pathway, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

- Dendrobium nobile Extracts : A study on extracts from Dendrobium nobile containing this compound showed improvements in glucose metabolism and lipid profiles in diabetic models. The extracts increased the expression of key metabolic genes while enhancing antioxidant gene expression .

- Flavonoid Formulations : Preclinical studies on novel flavonoid formulations containing this compound have shown no cytotoxicity or genotoxicity in animal models, suggesting safety for potential clinical applications .

Potential Therapeutic Applications

Given its antibacterial and antioxidant properties, this compound has potential applications in:

- Antimicrobial Treatments : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antimicrobial therapies.

- Metabolic Disorders : The compound's ability to modulate glucose and lipid metabolism suggests its utility in treating conditions like diabetes and hyperlipidemia.

- Antioxidant Supplements : Its role in enhancing cellular defenses against oxidative damage makes it a candidate for dietary supplements aimed at reducing oxidative stress.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h3-4,10,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDUBDUPYJZIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=CC(=C2C1=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.